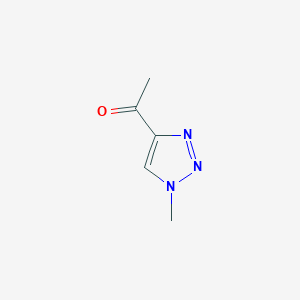
Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)-” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are organic compounds that contain a five-member aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of similar triazole compounds has been reported in the literature. For instance, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized . Another study reported the synthesis of novel 1H-1,2,3-triazole analogs via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .
Molecular Structure Analysis
While specific structural data for “Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)-” was not found, similar compounds have had their structures confirmed by X-ray crystallography . For example, the structures of six newly synthesized heterocycles were confirmed by X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving similar triazole compounds have been studied. For example, reactions of 1- (5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones . Another study reported the synthesis of novel hydroxamic acids incorporating 1- ( (1H-1,2,3-Triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones .
科学的研究の応用
Synthesis and Chemical Properties
Specific Scientific Field
Organic chemistry and chemical synthesis.
Summary
Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- is a compound that has been studied for its selective synthesis and functional substitution in 1,2,3-triazoles. Researchers have explored its role in producing derivatives with varied chemical properties .
Methods of Application
The synthesis of this compound involves organic reactions, specifically the introduction of the triazole ring onto the acetyl group. Common methods include click chemistry, which allows for efficient and regioselective formation of the triazole moiety. Researchers typically start with an acetyl-containing precursor and react it with an appropriate azide compound to form the desired 1,2,3-triazole ring.
Results and Outcomes
The resulting 1-(1-methyltriazol-4-yl)ethanone derivatives exhibit diverse chemical properties. These derivatives can serve as building blocks for further functionalization or as intermediates in the synthesis of more complex molecules. Researchers have explored their potential applications in drug discovery, materials science, and bioorganic chemistry.
Cytotoxic Activity
Specific Scientific Field
Medicinal chemistry and drug development.
Summary
Researchers have designed and synthesized a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives. These compounds were screened for their in vitro cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The goal is to identify potential anticancer agents.
Methods of Application
The synthesis of these derivatives involves modifying the 1,2,3-triazole ring and incorporating a piperazine moiety. Researchers evaluate their cytotoxicity using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Results and Outcomes
Several of these derivatives exhibit promising cytotoxic activity, particularly against specific cancer cell lines. Further optimization and structure-activity relationship studies are ongoing to identify lead compounds for potential drug development .
HDAC Inhibition
Specific Scientific Field
Biochemistry and enzymology.
Summary
A series of novel hydroxamic acids incorporating 1-((1H-1,2,3-triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones was designed and synthesized. These compounds were evaluated for their inhibitory activity against histone deacetylases (HDACs), specifically HDAC2.
Methods of Application
The synthesis of these hydroxamic acids involves introducing the 1,2,3-triazole ring into the indolinone scaffold. Researchers assess their HDAC inhibition using biochemical assays and enzymatic activity measurements.
Results and Outcomes
These hydroxamic acids potently inhibit HDAC2, with IC50 values in the low micromolar range. HDAC inhibitors have therapeutic potential in cancer treatment and other diseases related to epigenetic regulation .
将来の方向性
The future directions in the research of triazole compounds include the design and synthesis of novel triazole derivatives with improved biological activities . Additionally, further investigation on absorption, distribution, metabolism, excretion, and toxicity (ADMET) of these compounds is suggested .
特性
IUPAC Name |
1-(1-methyltriazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)5-3-8(2)7-6-5/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWKYVZGMHELSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443919 |
Source


|
| Record name | Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- | |
CAS RN |
128979-26-0 |
Source


|
| Record name | Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)

![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)